- Synthesis and Activity of Boron-containing compounds for Selective Tumour Therapy using Neutron Irradiation2002, , ,,
Cas no 928-90-5 (Hex-5-yn-1-ol)
Hex-5-yn-1-ol structure
Hex-5-yn-1-ol Properties
Names and Identifiers
-
- Hex-5-yn-1-ol
- 5-Hexyn-1-ol
- 1-hexyn-6-ol
- 1-Hydroxy-5-hexyne
- 5-Hextyn-1-ol
- 5-Hexyn-1-ol 5GR
- 5-hexyn-l-ol
- 5-hexynyl alcohol
- 6-Hydroxy-1-hexyne
- 5-Hexynol
- hex-5-ynol
- AKOS009157861
- 5-Hexyne-1-ol
- EN300-99035
- DB-079429
- DTXSID70239148
- 5-Hexyn-1-ol, 96%
- H0687
- 1-Hexyn-6-ol; 1-Hydroxy-5-hexyne; 5-Hexynol; 5-Hexynyl Alcohol; 6-Hydroxy-1-hexyne
- BBL102175
- CS-W016659
- DTXCID90161639
- MFCD00002980
- F10490
- 10024-11-0
- 1-Hydroxy-5-hexyne;5-hexyn-1-0l;6-Hydroxy-1-hexyne
- 928-90-5
- STL555974
- NS00039501
- SY020332
- AI3-37259
- SB75046
- +Expand
-
- MFCD00002980
- GOQJMMHTSOQIEI-UHFFFAOYSA-N
- 1S/C6H10O/c1-2-3-4-5-6-7/h1,7H,3-6H2
- C#CCCCCO
Computed Properties
- 98.073165g/mol
- 0
- 0.8
- 1
- 1
- 3
- 98.073165g/mol
- 98.073165g/mol
- 20.2Ų
- 7
- 67.5
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 0.78220
- 20.23000
- n20/D 1.450(lit.)
- Slightly miscible with water.
- 75°C/15.8mmHg
- -34°C (estimate)
- Fahrenheit: 158 ° f
Celsius: 70 ° c - Not determined
- Not determined
- 0.89 g/mL at 25 °C(lit.)
Hex-5-yn-1-ol Security Information
- GHS07
- 3
- S26-S36
- III
- R36/37/38; R; R; R
- Xi
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- 0-10°C
- III
- 36/37/38
- Warning
Hex-5-yn-1-ol Customs Data
- 2905290000
-
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Hex-5-yn-1-ol Price
Hex-5-yn-1-ol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, 23 °C
1.2 Reagents: Triethylamine ; neutralized
1.2 Reagents: Triethylamine ; neutralized
Reference
- Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H AdditionsOrganic Letters, 2019, 21(24), 9934-9939,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C
Reference
- synthesis and biological activity of 20-hete antagonists and agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Lithium , Ammonia Catalysts: Ferric nitrate ; 5 h, -25 °C
1.2 Reagents: Ammonium chloride Solvents: 2-Methyltetrahydrofuran , Water ; -25 °C → 35 °C
1.3 Reagents: Chloroacetic acid ; pH 9.5
1.2 Reagents: Ammonium chloride Solvents: 2-Methyltetrahydrofuran , Water ; -25 °C → 35 °C
1.3 Reagents: Chloroacetic acid ; pH 9.5
Reference
- A process for preparing chlorinated alkynes from epoxy alcohols, China, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sulfuric acid , Water
Reference
- Synthesis of some acetylenic alcoholsIzvestiya Akademii Nauk SSSR, 1964, (5), 931-2,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Ammonium nitrate
Reference
- Microwave thermolysis. V. A rapid and selective method for the cleavage of THP ethers, acetals and acetonides using clay supported ammonium nitrate "Clayan" in dry mediaSynthetic Communications, 1999, 29(16), 2807-2815,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonia , Sodium amide Catalysts: Ferric nitrate
1.2 Reagents: Ammonium chloride
1.2 Reagents: Ammonium chloride
Reference
- Efficient synthesis of 8,11-dimethylene-bicyclo[5.3.1]undecan-2-oneTetrahedron Letters, 2005, 46(38), 6449-6451,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: 1,3-Propanediamine , Lithium ; 1 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium tert-butoxide ; 20 min, rt
1.3 10 min, rt; 3 h, rt
1.2 Reagents: Potassium tert-butoxide ; 20 min, rt
1.3 10 min, rt; 3 h, rt
Reference
- Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylideChemical Communications (Cambridge, 2021, 57(58), 7136-7139,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium amide Solvents: Ammonia
Reference
- Synthesis and reactivity of ω-functionalized propargylic silanes. Preparation of 3-vinylideneoxolanes, -oxanes, -oxepanes, and -oxocanesTetrahedron, 1986, 42(7), 2017-24,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: S,S-Di-2-pyridinyl carbonodithioate ; 3 - 12 h, 65 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 10 min, 0 °C; 0 °C → rt; 0.25 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol , Water ; 10 min, 0 °C; 0 °C → rt; 0.25 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- Facile, green, and functional group-tolerant reductions of carboxylic acids...in, or with, waterGreen Chemistry, 2023, 25(7), 2663-2671,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 5.5 h, rt
Reference
- Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinibBioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 15 h, rt
Reference
- Phase Separation As a Strategy Toward Controlling Dilution Effects in Macrocyclic Glaser-Hay CouplingsJournal of the American Chemical Society, 2011, 133(49), 19976-19981,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 50 min, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- A convenient approach for the deprotection and scavenging of the PMB group using POCl3RSC Advances, 2013, 3(34), 14814-14828,
Synthetic Circuit 16
Reaction Conditions
Reference
- Enantiospecific synthesis of 14S,15S leukotriene A4 methyl esterBioorganic & Medicinal Chemistry Letters, 1991, 1(4), 201-4,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium Solvents: Ammonia
Reference
- Intramolecular Allylsilane-Addition to Chiral Alkylidine-1,3-dicarbonyl Compounds in the Synthesis of Enantiomerically Enriched trans-1,2-Disubstituted Cyclopentanes and Cyclohexanes1996, , ,,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium Catalysts: Iron nitrate (Fe(NO3)3) nonahydrate Solvents: Ammonia
Reference
- Ene-Reactions and Allylsilane Cyclization for High Diastereoselective Construction of Cyclopentane- and Cyclohexane- Derivatives1990, , ,,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium amide ; 1 h, -40 °C; 3 h, -40 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Self-assembly and solid-state polymerization of butadiyne derivatives with amide and trialkoxyphenyl groupsBulletin of the Chemical Society of Japan, 2017, 90(3), 298-305,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Lithium Solvents: Ethylenediamine ; 1.5 h, 80 °C; 80 °C → rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 rt; 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 rt; 2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Aerobic oxidation and EATA-based highly enantioselective synthesis of lamenallenic acidOrganic Chemistry Frontiers, 2017, 4(6), 951-957,
Hex-5-yn-1-ol Raw materials
- Oxocane, 2-(chloromethyl)-
- 1-(hex-5-ynoxymethyl)-4-methoxybenzene
- 2-(5-Hexynyloxy)tetrahydro-2H-pyran
- 2-(Chloromethyl)tetrahydro-2H-pyran
- 5-Hydroxypentanal
- 5-Hexynoic acid
- tert-butyl-hex-5-ynoxy-dimethyl-silane
- 2-Hexyn-1-ol
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
Hex-5-yn-1-ol Preparation Products
Hex-5-yn-1-ol Suppliers
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Hex-5-yn-1-ol Related Literature
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1. Nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 9. Formal synthesis of (?)-pinidine and total synthesis of (?)-histrionicotoxin, (+)-histrionicotoxin and (?)-histrionicotoxin 235AEdwin C. Davison,Martin E. Fox,Andrew B. Holmes,Stephen D. Roughley,Catherine J. Smith,Geoffrey M. Williams,John E. Davies,Paul R. Raithby,Joseph P. Adams,Ian T. Forbes,Neil J. Press,Mervyn J. Thompson J. Chem. Soc. Perkin Trans. 1 2002 1494
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Andivelu Ilangovan,Shanmugasundar Saravanakumar,Subramani Malayappasamy,Govindaswamy Manickam RSC Adv. 2013 3 14814
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Ashwini K. Nakate,Sagar S. Thorat,Shailja Jain,Gamidi Rama Krishna,Kumar Vanka,Ravindar Kontham Org. Chem. Front. 2022 9 802
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Alex C. Comely,Susan E. Gibson (née Thomas),Neil J. Hales Chem. Commun. 1999 2075
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Oleg Khorev,Caroline D. B?sch,Markus Probst,Robert H?ner Chem. Sci. 2014 5 1506
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Ashwini K. Nakate,Madhukar S. Pratapure,Ravindar Kontham Org. Biomol. Chem. 2018 16 3229
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Ganesan Vaidyanathan,Darryl McDougald,Jaeyeon Choi,Marek Pruszynski,Eftychia Koumarianou,Zhengyuan Zhou,Michael R. Zalutsky Org. Biomol. Chem. 2016 14 1261
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Yilin Sun,Guangming Wu,Dinghai Cen,Yaofeng Chen,Limin Wang Dalton Trans. 2012 41 9682
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Alex C. Comely,Susan E. Gibson,Neil J. Hales,Craig Johnstone,Andrea Stevenazzi Org. Biomol. Chem. 2003 1 1959
Recommended suppliers
Amadis Chemical Company Limited
(CAS:928-90-5)Hex-5-yn-1-ol
99%/99%/99%
25g/100g/500g
191.0/588.0/1875.0